
N-(2-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)cyclopentanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been used in scientific research for its ability to bind to cannabinoid receptors in the brain and produce similar effects to those of tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 55,940 has been studied for its potential therapeutic applications in various medical conditions, including pain, anxiety, and neurodegenerative diseases.
Mecanismo De Acción
N-(2-methylphenyl)cyclopentanecarboxamide 55,940 binds to both CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues, producing a range of effects depending on the location and concentration of the receptors. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and memory, while CB2 receptors are mainly found in immune cells and are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclopentanecarboxamide 55,940 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and changes in heart rate and blood pressure. It has also been shown to affect neurotransmitter release and uptake, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)cyclopentanecarboxamide 55,940 has several advantages for use in scientific research, including its high potency, selectivity for cannabinoid receptors, and ability to produce consistent and reproducible effects. However, its use is also limited by its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound safely.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)cyclopentanecarboxamide 55,940 and its potential therapeutic applications. These include further investigation of its effects on pain, anxiety, and neurodegenerative diseases, as well as the development of novel compounds with improved safety and efficacy profiles. Additionally, research is needed to better understand the mechanisms underlying the effects of N-(2-methylphenyl)cyclopentanecarboxamide 55,940 on the endocannabinoid system and its interactions with other neurotransmitter systems.
Métodos De Síntesis
N-(2-methylphenyl)cyclopentanecarboxamide 55,940 is synthesized through a multistep process that involves the reaction of 2-methylphenylacetonitrile with cyclopentanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride and the subsequent reaction with chloroformate. The final product is purified through chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)cyclopentanecarboxamide 55,940 has been extensively studied in scientific research for its ability to bind to cannabinoid receptors and produce a range of physiological and behavioral effects. It has been used as a tool to investigate the endocannabinoid system and its role in various physiological processes, including pain, appetite, mood, and memory.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H17NO/c1-10-6-2-5-9-12(10)14-13(15)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,14,15) |
Clave InChI |
CMTKHFWPOLWPJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCCC2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

